3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile
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Overview
Description
3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile is a complex organic compound that features a benzothiazole ring system fused with a fluorobenzoyl group and a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile typically involves the condensation of 2-aminobenzenethiol with 2-fluorobenzoyl chloride, followed by cyclization and subsequent nitrile formation. The reaction conditions often include the use of solvents like dioxane and catalysts such as thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted benzothiazoles .
Scientific Research Applications
3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, such as anti-cancer or anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities.
2-Fluorobenzoyl derivatives: Compounds with fluorobenzoyl groups that exhibit comparable chemical reactivity.
Propanenitrile derivatives: Molecules with nitrile groups that share similar synthetic routes and reaction conditions
Uniqueness
3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile is unique due to its combination of a benzothiazole ring, a fluorobenzoyl group, and a propanenitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
648410-59-7 |
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Molecular Formula |
C17H11FN2O2S |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
3-[6-(2-fluorobenzoyl)-2-oxo-1,3-benzothiazol-3-yl]propanenitrile |
InChI |
InChI=1S/C17H11FN2O2S/c18-13-5-2-1-4-12(13)16(21)11-6-7-14-15(10-11)23-17(22)20(14)9-3-8-19/h1-2,4-7,10H,3,9H2 |
InChI Key |
KNFJNHYRGBFQPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)S3)CCC#N)F |
Origin of Product |
United States |
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